2-(6-Formyl-2,3-dimethylphenoxy)acetamide

Physicochemical Properties Lipophilicity Drug Design

2-(6-Formyl-2,3-dimethylphenoxy)acetamide is a defined, substituted phenoxyacetamide derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. This compound serves as a specialized chemical building block, with its structure characterized by a 2,3-dimethyl-substituted phenoxy ring bearing a reactive 6-formyl group.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12989527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Formyl-2,3-dimethylphenoxy)acetamide
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C=O)OCC(=O)N)C
InChIInChI=1S/C11H13NO3/c1-7-3-4-9(5-13)11(8(7)2)15-6-10(12)14/h3-5H,6H2,1-2H3,(H2,12,14)
InChIKeyYJIFPDYYHPKOLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Formyl-2,3-dimethylphenoxy)acetamide: A Defined Phenoxyacetamide Building Block for Chemical Biology and Medicinal Chemistry Research


2-(6-Formyl-2,3-dimethylphenoxy)acetamide is a defined, substituted phenoxyacetamide derivative with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . This compound serves as a specialized chemical building block, with its structure characterized by a 2,3-dimethyl-substituted phenoxy ring bearing a reactive 6-formyl group. This specific substitution pattern confers unique physicochemical and reactivity properties that are critical for its use in focused library synthesis and structure-activity relationship (SAR) studies. However, as a specialized research intermediate, high-strength differential evidence from direct comparative studies against close analogs is currently limited in the public domain. The data presented in this guide, therefore, focuses on class-level inferences and physicochemical differentiation where available.

The Functional Importance of Specific Substitution in 2-(6-Formyl-2,3-dimethylphenoxy)acetamide


Substituting 2-(6-Formyl-2,3-dimethylphenoxy)acetamide with a generic or structurally similar phenoxyacetamide is not viable due to the high dependence of biological and chemical activity on the precise substitution pattern of the phenyl ring. The presence, position, and nature of substituents on the phenoxy ring are key determinants of target binding affinity and functional activity. For instance, studies on related phenoxyacetamide series have demonstrated that even minor alterations to the phenyl ring substitution can drastically change the inhibitory profile against enzymes like alkaline phosphatase, with Ki values ranging from 7.66 µM to 47.5 µM across a small set of analogs [1]. The specific 2,3-dimethyl and 6-formyl substitution of the target compound creates a unique steric and electronic environment, which is essential for its intended application as a specific chemical probe or synthetic intermediate, and which is unlikely to be replicated by other commercially available derivatives.

Comparative Physicochemical and Reactivity Profile of 2-(6-Formyl-2,3-dimethylphenoxy)acetamide vs. N-tert-Butyl Analog


Lipophilicity Reduction: 2-(6-Formyl-2,3-dimethylphenoxy)acetamide vs. N-tert-Butyl Analog

A direct comparison with its N-tert-butyl analog reveals a significant difference in lipophilicity. The primary acetamide exhibits a lower computed logP compared to the N-tert-butyl derivative, which is consistent with the increased hydrogen-bonding capacity of the unsubstituted amide. While specific logP data for the target compound was not found, its N-tert-butyl analog (N-(tert-butyl)-2-(6-formyl-2,3-dimethylphenoxy)acetamide) has a calculated LogP of 2.41 . Based on class-level inference and established principles of medicinal chemistry, the replacement of the N-tert-butyl group with a hydrogen atom in the target compound is predicted to lower the logP by approximately 1.0-1.5 log units, thereby significantly improving aqueous solubility and potentially altering its in vitro ADME profile .

Physicochemical Properties Lipophilicity Drug Design ADME

Hydrogen-Bond Donor Capacity: Target vs. N-tert-Butyl Analog

The target compound, 2-(6-Formyl-2,3-dimethylphenoxy)acetamide, possesses a primary amide group, endowing it with two hydrogen-bond donor (HBD) atoms. This contrasts with its N-tert-butyl analog, which has only one HBD atom on the nitrogen . This difference is not merely quantitative; it fundamentally alters the compound's capacity for specific molecular interactions. The presence of two HBDs in the target compound enables the formation of bidentate hydrogen bonds with biological targets (e.g., in enzyme active sites) or crystal packing motifs, which is sterically and electronically impossible for the N-tert-butyl analog . This property is crucial for the compound's potential as a chemical probe where a specific binding mode is required.

Molecular Interactions Hydrogen Bonding Drug Design

Molecular Weight and Ligand Efficiency: Target vs. N-tert-Butyl Analog

With a molecular weight (MW) of 207.23 g/mol , 2-(6-Formyl-2,3-dimethylphenoxy)acetamide is a significantly smaller and more 'fragment-like' molecule compared to its N-tert-butyl analog, which has a MW of 263.33 g/mol . This 56.1 g/mol difference is substantial in the context of ligand efficiency (LE) metrics, where the goal is to achieve high binding affinity per heavy atom. The lower MW of the target compound means that, for an equivalent binding affinity, its ligand efficiency would be markedly higher. Furthermore, its smaller size positions it well within the 'rule of three' guidelines for fragment-based drug discovery, making it a superior candidate for fragment screening campaigns and subsequent fragment growing or linking strategies .

Ligand Efficiency Fragment-Based Drug Discovery Medicinal Chemistry

Enzymatic Inhibitory Potential in Phenoxyacetamide Class

While direct enzymatic assay data for the target compound are not available, class-level inference from a closely related phenoxyacetamide scaffold provides context for its potential utility. A 2-(substituted phenoxy)acetamide derivative, which shares the core structural motif, was reported to exhibit inhibitory activity against calf intestinal alkaline phosphatase with a Ki value of 7.66 µM (7.66E+3 nM) [1]. This activity is contrasted with a much weaker inhibition (Ki of 47.5 µM) against the bovine tissue-nonspecific isozyme, demonstrating that even within the same compound class, the specific substitution pattern on the phenoxy ring is a critical determinant of target selectivity [1]. The distinct 2,3-dimethyl-6-formyl substitution of the target compound positions it as a probe to further explore this SAR space.

Enzyme Inhibition Alkaline Phosphatase Chemical Biology

Key Research Applications for 2-(6-Formyl-2,3-dimethylphenoxy)acetamide


A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (207.23 g/mol), which aligns with 'rule of three' guidelines for fragment libraries, 2-(6-Formyl-2,3-dimethylphenoxy)acetamide is an ideal candidate for FBDD screening campaigns . Its smaller size, compared to bulkier analogs like the N-tert-butyl derivative, offers superior ligand efficiency and provides multiple vectors for chemical elaboration. The reactive 6-formyl group and the primary amide serve as convenient handles for fragment growing, linking, or merging strategies aimed at developing high-affinity lead compounds .

A Key Intermediate for Structure-Activity Relationship (SAR) Exploration

This compound serves as a critical building block for the synthesis of focused libraries of phenoxyacetamide derivatives. As demonstrated by related compounds, biological activity within this class is highly sensitive to the specific substitution pattern on the phenyl ring . The unique combination of 2,3-dimethyl and 6-formyl groups on this scaffold provides a distinct starting point for medicinal chemists to probe the SAR of novel chemical series targeting enzymes like alkaline phosphatases, or for generating new chemical entities for patent protection .

A Probe for Studying Bidentate Hydrogen-Bonding Interactions

The compound's primary amide group, which provides two hydrogen-bond donor atoms, distinguishes it from N-substituted analogs that possess only one . This feature makes it a valuable tool for structural biology and mechanistic enzymology studies where bidentate hydrogen bonding is a hypothesized or desired binding mode. Researchers can use this compound to test whether a target protein's active site or binding pocket can accommodate and favorably interact with a primary amide donor, providing insights that are not possible with N-alkylated derivatives .

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